An In-depth Technical Guide to the Chemical Structure of Leonoside B
An In-depth Technical Guide to the Chemical Structure of Leonoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonoside B is a phenylpropanoid glycoside first isolated from Leonurus glaucescens. Its structure is characterized by a central glucopyranoside unit linked to a rhamnopyranosyl and an arabinopyranosyl moiety, with a feruloyl group and a substituted phenylethyl group attached. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of Leonoside B. It also details the experimental protocols for its isolation and structural elucidation and explores its potential biological significance through associated signaling pathways.
Chemical Structure and Properties
Leonoside B is an oligosaccharide with the molecular formula C36H48O19[1]. Its systematic IUPAC name is [4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[2].
The structure consists of a central β-D-glucopyranoside. An α-L-rhamnopyranosyl group is attached at the 2-position of the glucose unit, which in turn is linked to an α-L-arabinopyranosyl group. A feruloyl moiety is esterified at the 4-position of the central glucose, and a β-(3-hydroxy, 4-methoxyphenyl)-ethyl group is attached via an ether linkage.
Physicochemical Properties of Leonoside B
| Property | Value | Source |
| Molecular Formula | C36H48O19 | [1] |
| Molecular Weight | 784.8 g/mol | [2] |
| Exact Mass | 784.27897930 Da | [2] |
| CAS Number | 135010-56-9 | |
| Topological Polar Surface Area | 282 Ų | |
| Appearance | Amorphous compound |
Spectroscopic Data for Structural Elucidation
The structure of Leonoside B was primarily elucidated using a combination of spectroscopic methods, including UV, IR, FAB-MS, and ¹H NMR, along with chemical degradation studies.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Leonoside B shows characteristic signals for a trisaccharidic structure, a feruloyl acyl moiety, and a substituted phenylethyl aglycone. The downfield shift of the H-4' proton of the glucose unit to approximately 4.91 ppm indicates acylation at this position.
Table of ¹H NMR Spectral Data for Leonoside B (in CD₃OD)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone Moiety | |||
| H-2 | 6.83 | d | 8.2 |
| H-5 | 6.70 | d | 8.2 |
| H-6 | 6.78 | s | |
| H-α | 2.82 | t | 7.0 |
| H-β | 3.95 | t | 7.0 |
| OMe-4 | 3.82 | s | |
| Acyl Moiety (Feruloyl) | |||
| H-2' | 7.15 | d | 1.8 |
| H-5' | 6.78 | d | 8.2 |
| H-6' | 7.03 | dd | 8.2, 1.8 |
| H-7' (α) | 6.35 | d | 16.0 |
| H-8' (β) | 7.60 | d | 16.0 |
| OMe-3' | 3.85 | s | |
| Sugar Moieties | |||
| H-1'' (Glc) | 4.38 | d | 7.8 |
| H-4'' (Glc) | 4.91 | t | 9.3 |
| H-1''' (Rha) | 5.20 | br s | |
| H-6''' (Rha) | 1.25 | d | 6.2 |
| H-1'''' (Ara) | 4.30 | d | 6.8 |
Data adapted from Caliş I, et al. Phytochemistry. 1992.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While the original publication does not provide a detailed table of ¹³C NMR data, the structural similarity to other well-characterized phenylpropanoid glycosides allows for the prediction of characteristic chemical shifts. Key signals would include those for the ester carbonyl of the feruloyl group (around 168 ppm), aromatic carbons (110-150 ppm), glycosidic anomeric carbons (95-105 ppm), and the aliphatic carbons of the sugar and aglycone moieties (60-85 ppm).
Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of Leonoside B. The analysis showed a molecular ion peak at m/z 785.7 [M+H]⁺, corresponding to the molecular formula C36H48O19.
A theoretical fragmentation pattern for Leonoside B in MS/MS would involve the characteristic loss of the terminal arabinose and then the rhamnose sugar units. Further fragmentation would likely involve the cleavage of the ester bond to lose the feruloyl group and the glycosidic bond to the phenylethyl aglycone.
Experimental Protocols
Isolation and Purification of Leonoside B
The following protocol is based on the original method described for the isolation of Leonoside B from the aerial parts of Leonurus glaucescens.
Caption: Workflow for the isolation and purification of Leonoside B.
Structural Elucidation Methodology
The structural determination of Leonoside B involved a multi-step process:
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Spectroscopic Analysis : UV, IR, ¹H NMR, and FAB-MS were used to gather initial structural information, including the presence of phenolic rings, an α,β-unsaturated ester, hydroxyl groups, and the molecular weight.
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Acid Hydrolysis : Complete acid hydrolysis of Leonoside B would yield the constituent sugars (glucose, rhamnose, and arabinose), the aglycone, and the acyl moiety, which can be identified by chromatographic and spectroscopic comparison with authentic standards.
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Chemical Degradation : Partial methylation followed by alkaline hydrolysis was performed to confirm the positions of the glycosidic linkages and the feruloyl group. This process resulted in the formation of 3,4-dimethoxycinnamic acid, confirming the identity of the acyl moiety.
Potential Biological Activity and Signaling Pathways
While specific pharmacological studies on purified Leonoside B are limited, the broader class of phenylpropanoid glycosides is known for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Phenylpropanoid Biosynthesis Pathway
Leonoside B, like other phenylpropanoid glycosides, is synthesized in plants through the phenylpropanoid pathway. This pathway converts phenylalanine into a variety of secondary metabolites.
Caption: Simplified overview of the phenylpropanoid biosynthesis pathway.
Potential Modulation of Inflammatory Signaling Pathways
Many phenylpropanoid glycosides exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.
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NF-κB Pathway : Phenylpropanoid glycosides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation and immune responses.
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MAPK Pathway : Compounds structurally related to Leonoside B can influence the phosphorylation of MAPK signaling proteins like ERK, JNK, and p38, thereby downregulating inflammatory processes.
While direct evidence for Leonoside B is not yet available, its structural features suggest it may share these modulatory activities with other members of its chemical class. Further research is needed to elucidate the specific mechanisms of action of Leonoside B.
